molecular formula C15H16ClN3OS B5117076 N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

Cat. No.: B5117076
M. Wt: 321.8 g/mol
InChI Key: QFKYQJYMUUYWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists, which have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and is involved in regulating immune function. Activation of the CB2 receptor by this compound has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Studies have also shown that it can reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce neuropathic pain and improve motor function in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in lab experiments is that it is a selective CB2 receptor agonist, which means that it specifically targets the CB2 receptor and does not affect the CB1 receptor. This reduces the risk of unwanted side effects associated with CB1 receptor activation. One limitation of using this compound is that it is a synthetic compound, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. One area of research could focus on its potential applications in the treatment of inflammatory bowel disease. Another area of research could focus on its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of this compound.

Synthesis Methods

N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multi-step process starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride. The resulting product is then reacted with 6-methyl-4-pyrimidinylthiol in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with 2-bromo-3-methylbutyryl chloride to obtain this compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Studies have also shown that this compound has potential applications in the treatment of various diseases such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-7-5-4-6-11(12)16/h4-9,13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKYQJYMUUYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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